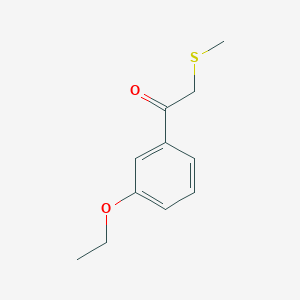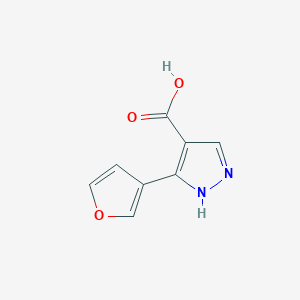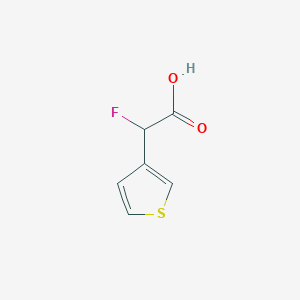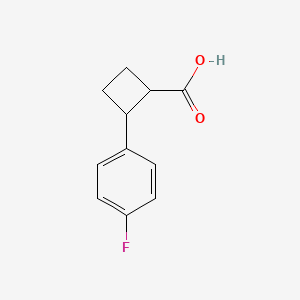
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring attached to a 4-fluorophenyl group and a carboxylic acid group .Chemical Reactions Analysis
A study has shown that the substituent effect on dissociation equilibriums of 2-(3 or 4-X-phenyl)-cyclobutane-1-carboxylic acids through π-conjugation by cyclobutane ring is demonstrated comparing its Hammett reaction constant (ρ) with those of 3-X-phenylpropionic acids and cinnamic acids .Aplicaciones Científicas De Investigación
Structural and Conformational Studies
The structure and conformation of related cyclobutanecarboxylic acids have been extensively studied, providing insights into the spatial arrangement and electronic properties of these compounds. For example, the structure of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated derivative has been determined through X-ray diffraction, revealing the puckered nature of the cyclobutane ring and the impact of fluorination on the bond lengths within the molecule (Reisner et al., 1983).
Synthesis of Radiotracers for Medical Imaging
Fluorine-18 labeled derivatives of cyclobutane-1-carboxylic acid, such as FACBC, have been synthesized for use in positron emission tomography (PET), a powerful imaging technique used in oncology and neuroscience. These compounds have shown promise as tumor-avid agents, highlighting the potential of fluorinated cyclobutane derivatives in diagnostic imaging (Shoup & Goodman, 1999).
Peptide Synthesis and Biomolecular Research
In biomolecular research, monofluoro-substituted aromatic amino acids have been designed and synthesized for use as conformationally restricted labels in peptides. These compounds serve as tools for studying peptide structure and function, particularly in the context of membrane-bound peptides and proteins. The introduction of fluorine atoms into peptide chains can significantly alter their conformational properties, which is crucial for understanding peptide interactions with biological membranes (Tkachenko et al., 2014).
Advanced Material Science
The cyclobutane group's unique reactivity and structural features have made it a subject of interest in material science, particularly in the synthesis of polymers and small molecule organics with specific properties. Research into the cyclobutane group has explored its potential in creating new materials with desirable mechanical, optical, and electronic characteristics (Uff, 1964).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABRDUWQBLUQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1499764-95-2 | |
| Record name | 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



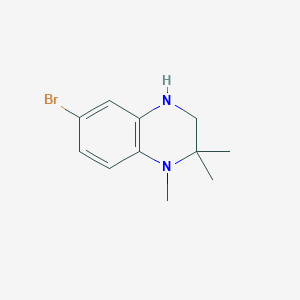
![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
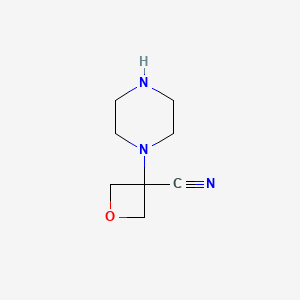
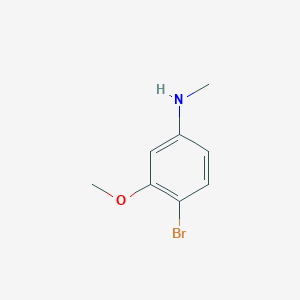
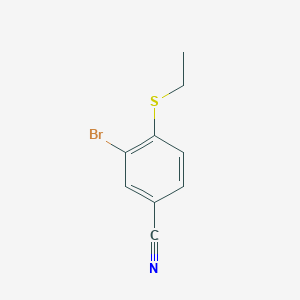
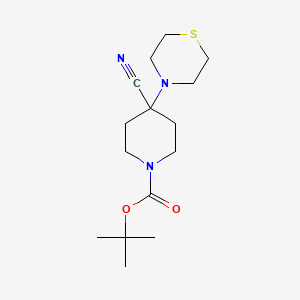
![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)
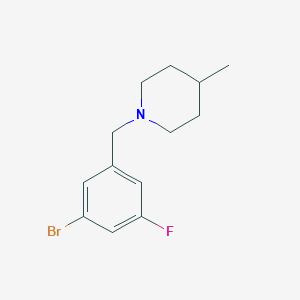
![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)
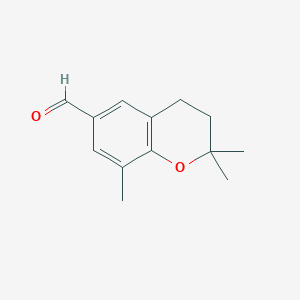
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
